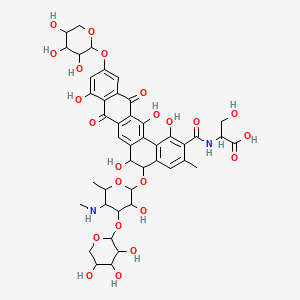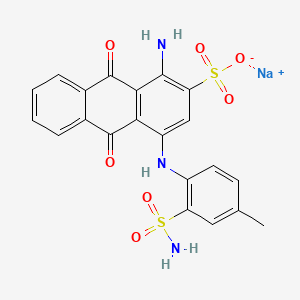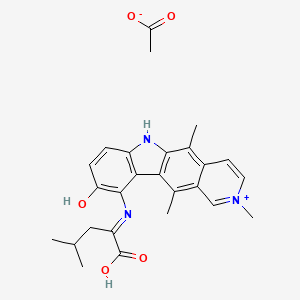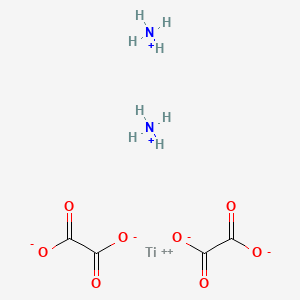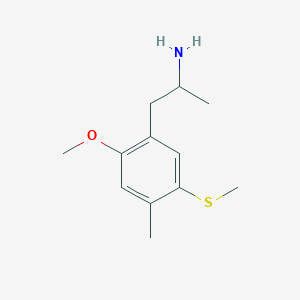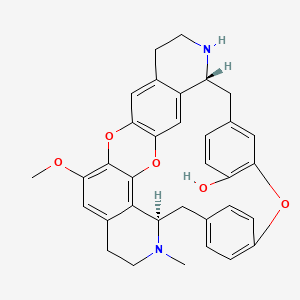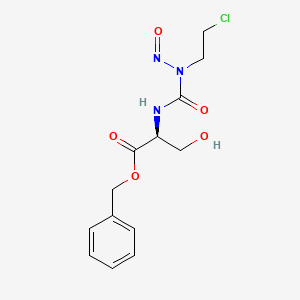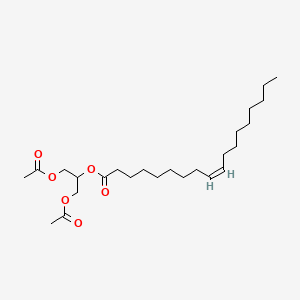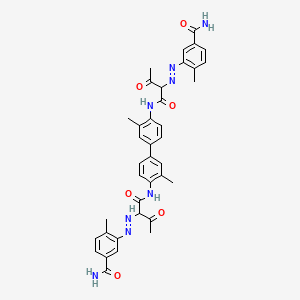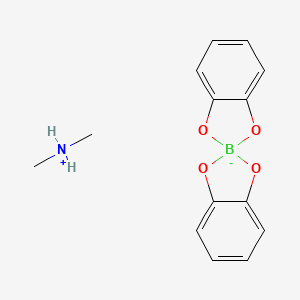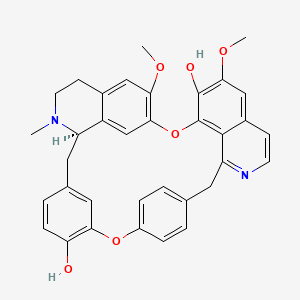
Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate is a complex organic compound with a unique structure that includes an indole ring, a benzamide group, and a tert-butylamino propoxy side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the benzamide group and the tert-butylamino propoxy side chain. The final step involves the formation of the ethanedioate salt.
Indole Derivative Preparation: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Benzamide Group Introduction: The benzamide group can be introduced through the reaction of the indole derivative with benzoyl chloride in the presence of a base such as pyridine.
tert-Butylamino Propoxy Side Chain Addition: The tert-butylamino propoxy side chain can be added through nucleophilic substitution reactions, where the indole derivative reacts with a tert-butylamino propyl halide.
Ethanedioate Salt Formation: The final compound is obtained by reacting the intermediate product with oxalic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indole ring and the benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, leading to modulation of biological activities. The benzamide group can enhance binding affinity and specificity, while the tert-butylamino propoxy side chain can influence the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide, N-(1,1-dimethylethyl): Similar structure but lacks the indole ring and ethanedioate salt.
Indole-3-acetic acid: Contains the indole ring but differs in the side chains and functional groups.
N-tert-Butylbenzamide: Similar benzamide group but lacks the indole ring and ethanedioate salt.
Uniqueness
Benzamide, 2-(3-((1,1-dimethylethyl)amino)propoxy)-N-1H-indol-4-yl-, ethanedioate is unique due to its combination of an indole ring, benzamide group, and tert-butylamino propoxy side chain, which confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
112857-89-3 |
|---|---|
Molekularformel |
C24H29N3O6 |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
2-[3-(tert-butylamino)propoxy]-N-(1H-indol-4-yl)benzamide;oxalic acid |
InChI |
InChI=1S/C22H27N3O2.C2H2O4/c1-22(2,3)24-13-7-15-27-20-11-5-4-8-17(20)21(26)25-19-10-6-9-18-16(19)12-14-23-18;3-1(4)2(5)6/h4-6,8-12,14,23-24H,7,13,15H2,1-3H3,(H,25,26);(H,3,4)(H,5,6) |
InChI-Schlüssel |
JSHAEPSAOKFEMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



